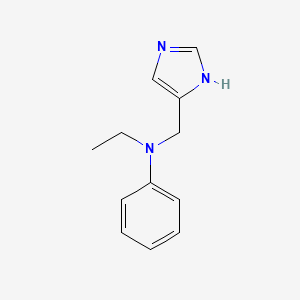

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine

Descripción general

Descripción

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine, also known as EIPLA, is a chemical compound that has been widely studied for its potential uses in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying certain biochemical and physiological processes. In

Mecanismo De Acción

The mechanism of action of Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine involves its ability to selectively inhibit the reuptake of norepinephrine. This means that it prevents norepinephrine from being taken back up into nerve cells after it has been released, leading to increased levels of the neurotransmitter in the brain. This, in turn, can lead to a variety of physiological effects, including increased heart rate, blood pressure, and alertness.

Biochemical and Physiological Effects:

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been shown to have a number of biochemical and physiological effects, including increased levels of norepinephrine in the brain. This can lead to increased heart rate, blood pressure, and alertness, as well as improved cognitive function and memory. Additionally, Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been shown to have potential as a treatment for certain neurological disorders, including depression and anxiety.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine in lab experiments is its ability to selectively inhibit the reuptake of norepinephrine. This makes it a valuable tool for studying the effects of this neurotransmitter on various physiological processes. However, one limitation of using Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine is its potential for toxicity at high doses. Careful attention must be paid to dosage and administration to avoid any potential adverse effects.

Direcciones Futuras

There are many potential future directions for research on Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, researchers may continue to explore the biochemical and physiological effects of Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine, as well as its potential uses as a tool for studying the role of neurotransmitters in the brain. Finally, further research may be conducted to identify any potential limitations or adverse effects of using Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine in scientific research.

Aplicaciones Científicas De Investigación

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been used in a variety of scientific research applications, including as a tool for studying the role of certain neurotransmitters in the brain. For example, Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been shown to selectively inhibit the reuptake of norepinephrine, a neurotransmitter that plays a key role in regulating mood and arousal. This property has made Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine a valuable tool for studying the effects of norepinephrine on various physiological processes.

Propiedades

IUPAC Name |

N-ethyl-N-(1H-imidazol-5-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-15(9-11-8-13-10-14-11)12-6-4-3-5-7-12/h3-8,10H,2,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOIDGNRHJWXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)

![1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate](/img/structure/B7469939.png)

![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)

![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)

![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)

![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)

![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)